molecular formula C8H18N2O B081229 2-Aminooctanamide CAS No. 13880-52-9

2-Aminooctanamide

Cat. No.: B081229
CAS No.: 13880-52-9
M. Wt: 158.24 g/mol
InChI Key: RQIQSOTYUAOLIY-UHFFFAOYSA-N
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Description

2-Aminooctanamide is an organic compound characterized by an eight-carbon alkyl chain (octanamide backbone) with an amino (-NH₂) group at the second carbon position. Its molecular formula is C₈H₁₈N₂O, and it belongs to the class of aliphatic amides. The amino group enhances its solubility in polar solvents, while the alkyl chain contributes to hydrophobic interactions, making it a versatile candidate for drug delivery systems or enzymatic studies .

Properties

CAS No.

13880-52-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-aminooctanamide

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

RQIQSOTYUAOLIY-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)N)N

Canonical SMILES

CCCCCCC(C(=O)N)N

Synonyms

Octanamide, 2-amino-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The following table summarizes key structural analogues of 2-Aminooctanamide and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₈H₁₈N₂O -NH₂ at C2, amide group 158.24 Intermediate in peptide synthesis
DL-2-Aminooctanoic Acid C₈H₁₇NO₂ -NH₂ at C2, carboxylic acid (-COOH) 175.23 Metabolic studies, chiral resolution
N-(2-Aminoethyl)dodecanamide monoacetate C₁₆H₃₃N₃O₂ Dodecanamide (C12) with aminoethyl branches 344.51 Surfactant, lipid-based drug carriers
2-(Dimethylaminothio)acetamide hydrochloride C₄H₁₁N₂S·HCl Thioamide (-C(S)NH₂), dimethylamino group 166.67 Chelating agent, antimicrobial studies
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano (-CN), methylamino carbonyl 157.13 Reactive intermediate in heterocyclic synthesis
Key Observations:

Backbone Length and Hydrophobicity: this compound’s C8 chain offers a balance between hydrophobicity and solubility. In contrast, N-(2-aminoethyl)dodecanamide monoacetate (C12) exhibits higher lipophilicity, favoring membrane permeability in drug delivery . Shorter-chain analogues like 2-(dimethylaminothio)acetamide hydrochloride (C4) prioritize polar interactions due to reduced alkyl content .

Functional Group Impact: The carboxylic acid in DL-2-Aminooctanoic Acid increases acidity (pKa ~2.3), making it suitable for pH-dependent binding in enzymatic assays, whereas this compound’s amide group supports hydrogen bonding without ionization . The thioamide group in 2-(dimethylaminothio)acetamide hydrochloride enhances metal-binding capacity compared to traditional amides, relevant in chelation therapy .

Reactivity and Stability: 2-Cyano-N-[(methylamino)carbonyl]acetamide’s cyano group introduces electron-withdrawing effects, accelerating nucleophilic substitution reactions in synthetic chemistry . this compound’s stability in aqueous environments is superior to esters or thioesters due to the resonance stabilization of the amide bond.

Pharmaceutical Relevance
  • This compound: Studied as a precursor for lipidated peptides, enhancing cellular uptake in antiviral drug candidates .
  • DL-2-Aminooctanoic Acid: Utilized in metabolic pathway analysis, particularly in lysine and fatty acid oxidation studies .
  • N-(2-Aminoethyl)dodecanamide monoacetate: Demonstrated efficacy in stabilizing liposomal formulations for targeted cancer therapies .
Analytical Methods
  • Glycan analysis techniques (e.g., HPLC-based glycan profiling) referenced in are adaptable for characterizing amide derivatives, emphasizing the role of polarity and retention time correlations .

Limitations and Knowledge Gaps

  • Toxicological data for this compound remain sparse, unlike its hydrochloride derivatives (e.g., dimethylaminothioacetamide hydrochloride), which have documented safety profiles .
  • Comparative studies on enzymatic hydrolysis rates of amides vs.

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